molecular formula C44H56O4 B1330612 4-tert-Butylcalix[4]arene CAS No. 60705-62-6

4-tert-Butylcalix[4]arene

Cat. No. B1330612
CAS RN: 60705-62-6
M. Wt: 648.9 g/mol
InChI Key: NVKLTRSBZLYZHK-UHFFFAOYSA-N
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Description

4-tert-Butylcalix arene is a macrocyclic compound with a wide range of applications due to its unique structural features, such as a rigid framework and a cavity that can host various guest molecules. The versatility of this molecule is evident in its use across many research areas, including supramolecular chemistry, where

Scientific Research Applications

Host-Guest Chemistry and Structural Motifs

4-tert-Butylcalix[4]arene exhibits a range of interactions with various molecules, demonstrating its versatility in host-guest chemistry. For example, it forms distinct compounds with n-butylamine, showcasing weak guest-host interactions and hydrogen-bonded structures. These interactions highlight its potential in creating diverse molecular assemblies and understanding molecular recognition properties (Udachin et al., 2002).

Coordination Chemistry with Metal Ions

The calix[4]arene scaffold is ideal for binding a variety of paramagnetic transition and lanthanide metals. Its structural attributes, such as controllable conformation and cavities for guest binding, make it a valuable platform for synthesizing polymetallic clusters with unique structural and magnetic properties. This highlights its potential in the development of novel magnetic materials and sensors (Wilson et al., 2022).

Supramolecular Frameworks

Studies have shown that 4-tert-Butylcalix[4]arene can form supramolecular frameworks stabilized through van der Waals interactions and other weak forces. These frameworks have potential in the development of materials with customized properties, further emphasizing the compound's significance in materials science (Brown et al., 2006).

Sensor Applications

4-tert-Butylcalix[4]arene has been used to develop selective sensors, such as a lead-selective potentiometric sensor. This application demonstrates its potential in environmental monitoring and the development of selective detection systems for various ions (Gupta et al., 2002).

Biocompatibility and Drug Delivery

Amphiphilic macromolecules based on tert-butylcalix[4]arene have shown excellent in vitro biocompatibility, indicating potential use in drug delivery systems. This application is significant in the development of novel pharmaceutical formulations (Momekova et al., 2012).

Gas Separation and Environmental Applications

4-tert-Butylcalix[4]arene has been utilized in materials for gas separation, highlighting its role in environmental applications and energy efficiency. For instance, its incorporation into polymers of intrinsic microporosity has shown improved gas separation performance, beneficial for hydrogen and natural gas purification processes (Wu et al., 2018).

Safety And Hazards

Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The calix4arene scaffold is likely to continue to surprise chemists and deliver even more in terms of novelty and function . It is expected to find more widespread use across many research areas due to its synthetic versatility, controllable conformation, and the presence of cavities or clefts for tailorable guest binding .

properties

IUPAC Name

5,11,17,23-tetratert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H56O4/c1-41(2,3)33-17-25-13-27-19-34(42(4,5)6)21-29(38(27)46)15-31-23-36(44(10,11)12)24-32(40(31)48)16-30-22-35(43(7,8)9)20-28(39(30)47)14-26(18-33)37(25)45/h17-24,45-48H,13-16H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKLTRSBZLYZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)O)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209528
Record name 5,11,17,23-Tetratert-butylpentacyclo(19.3.1.1(3,7).1(9,13).1(15,19))octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylcalix[4]arene

CAS RN

60705-62-6
Record name p-tert-Butylcalix[4]arene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60705-62-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 344251
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 60705-62-6
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Record name 5,11,17,23-Tetratert-butylpentacyclo(19.3.1.1(3,7).1(9,13).1(15,19))octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
737
Citations
VK Gupta, R Mangla, S Agarwal - … : An International Journal …, 2002 - Wiley Online Library
Membranes of 4‐tert‐butylcalix[4]arene (I) as an electroactive material, sodium tetraphenyl borate (NaTPB) as an anion excluder, and dibutyl phthalate (DBP) as solvent mediator in poly…
DN Yu, ZX Yao, F Bigdeli, XM Gao, X Cheng… - Inorganic …, 2022 - ACS Publications
The first mixed-valence nanocluster Cu I /Cu II with the highest percentage of Cu II ions was synthesized by using 4-tert-butylcalix[4]arene (Calix4), with the formula DMF 2 ⊂[(CO 3 ) 2- …
Number of citations: 3 pubs.acs.org
VK Gupta, RN Goyal, M Al Khayat, P Kumar… - Talanta, 2006 - Elsevier
Poly(vinyl chloride) (PVC) based membranes containing 4-tert-butylcalix[4]arene (I) as an electroactive material alongwith anion excluder sodiumtetraphenylborate (NaTPB) and …
Number of citations: 51 www.sciencedirect.com
J Kříž, J Dybal, E Makrlik, J Budka… - Supramolecular …, 2008 - Taylor & Francis
Using 1 H and 13 C NMR spectroscopy, the interaction of tetrapropoxy-p-tert-butyl-calix[4]arene (1) with H 3 O + ions produced by hydrogen bis(1,2-dicarbollyl) cobaltate (HDCC) and …
Number of citations: 76 www.tandfonline.com
J Wu, J Liu, TS Chung - Advanced Sustainable Systems, 2018 - Wiley Online Library
4‐tert‐butylcalix[4]arene (CA) is chemically incorporated into polymers of intrinsic microporosity (PIM‐1) via a one‐step nucleophilic copolymerization reaction to study the …
Number of citations: 37 onlinelibrary.wiley.com
T Ceyhan, A Altındal, AR Özkaya, MK Erbil… - Polyhedron, 2007 - Elsevier
A novel tert-butylcalix[4]arene bridged bis double-decker lutetium(III) phthalocyanine (Lu 2 Pc 4 ) (5) has been synthesized by the reaction of dimeric lutetium(III) phthalocyanine (4) with …
Number of citations: 76 www.sciencedirect.com
B Tabakci, O Alici, I Karatas - Talanta, 2013 - Elsevier
We synthesized a series of 4-tert-butylcalix[4]arene nitriles (5–7) by the reaction of 4-tert-butylcalix[4]arene (1) with 4′-(6-bromohexyloxy)biphenyl-4-carbonitrile (2), 4′-(10-bromode-…
Number of citations: 18 www.sciencedirect.com
S Kumar, RY Sathe, TJD Kumar - International Journal of Hydrogen Energy, 2019 - Elsevier
Using the idea of metal functionalized material for H 2 storage, 4-tert-butylcalix[4]arene (CA) functionalized with Sc and Ti atoms are explored. The first principles density functional …
Number of citations: 16 www.sciencedirect.com
I Duerto, D Barrios, J Garín, J Orduna, B Villacampa… - Dyes and …, 2020 - Elsevier
Novel DSSCs (Dye Sensitized Solar Cells) have been developed with difunctionalized dyes, which are based on isophthalic acid or 4-tert-butylcalix[4]arene as scaffold and N,N-…
Number of citations: 8 www.sciencedirect.com
L Leontie, R Danac, M Girtan, A Carlescu… - Materials Chemistry and …, 2012 - Elsevier
Temperature dependences of electric conductivity and thermoelectric power of some recently synthesized organic compounds, 4-tert-butylcalix[4]arene derivatives, are studied. Thin-…
Number of citations: 5 www.sciencedirect.com

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